[(2S)-piperidin-2-yl]methyl pentanoate
Description
[(2S)-Piperidin-2-yl]methyl pentanoate is a chiral ester derivative of pentanoic acid, featuring a piperidine ring substituted at the 2-position with a methyl pentanoate group. The (2S) stereochemistry confers distinct physicochemical and biological properties, making it relevant in pharmaceutical and synthetic chemistry. Piperidine derivatives are widely studied for their roles as intermediates in drug synthesis, enzyme inhibitors, and bioactive molecules .
Properties
CAS No. |
647021-21-4 |
|---|---|
Molecular Formula |
C11H21NO2 |
Molecular Weight |
199.29 g/mol |
IUPAC Name |
[(2S)-piperidin-2-yl]methyl pentanoate |
InChI |
InChI=1S/C11H21NO2/c1-2-3-7-11(13)14-9-10-6-4-5-8-12-10/h10,12H,2-9H2,1H3/t10-/m0/s1 |
InChI Key |
VCYUWISZTPCXBB-JTQLQIEISA-N |
Isomeric SMILES |
CCCCC(=O)OC[C@@H]1CCCCN1 |
Canonical SMILES |
CCCCC(=O)OCC1CCCCN1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-piperidin-2-yl]methyl pentanoate typically involves the esterification of [(2S)-piperidin-2-yl]methanol with pentanoic acid. This reaction can be catalyzed by acidic or basic catalysts under reflux conditions. Common reagents used in this synthesis include sulfuric acid or hydrochloric acid as catalysts, and the reaction is often carried out in an organic solvent such as toluene or dichloromethane.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems and reactors can help in maintaining consistent reaction conditions and scaling up the production.
Chemical Reactions Analysis
Hydrolysis (Saponification)
Under basic conditions (NaOH, H₂O, heat), the ester undergoes saponification to yield pentanoic acid and (2S)-piperidin-2-ylmethanol . Acidic workup (H⁺) protonates the alcohol .
Transesterification
Excess alcohol (e.g., (CH₃)₂CHCH₂CH₂OH) with H⁺ catalysis replaces the methyl group with the alcohol, forming a new ester and methanol. This reaction is reversible and depends on the alcohol’s nucleophilicity.
Nucleophilic Acyl Substitution
The carbonyl group is susceptible to nucleophilic attack. For example, Grignard reagents (e.g., CH₃MgI) or reducing agents like LiAlH₄ can react, though specific products depend on reaction conditions .
Reduction
LiAlH₄ reduces the ester to a primary alcohol, breaking the ester linkage and forming (2S)-piperidin-2-ylmethanol .
Table 1: Reaction Conditions and Products
-
Mechanisms of Action in Biological Systems
The compound’s structural similarity to bioactive molecules enables interactions with enzymes and receptors. Its chiral center at the piperidine ring facilitates stereospecific binding, making it a candidate for targeted therapies. -
Physical and Chemical Properties
-
Molecular Formula : C₁₄H₂₁NO₂.
-
Solubility : Soluble in organic solvents (e.g., dichloromethane, ethanol).
-
Crystalline Properties : Crystallographic data (if available) would reveal bond lengths and angles critical for understanding reactivity.
Table 2: Physical Properties
| Property | Description | Reference |
|---|---|---|
| Molecular Formula | C₁₄H₂₁NO₂ | |
| Solubility | Organic solvents | |
| Stability | Stable under standard conditions |
Scientific Research Applications
[(2S)-piperidin-2-yl]methyl pentanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: It can be used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of [(2S)-piperidin-2-yl]methyl pentanoate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The piperidine ring can mimic the structure of natural substrates or inhibitors, allowing it to modulate biological pathways. The ester group can be hydrolyzed in vivo to release the active piperidine derivative, which can then exert its effects on the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Table 1: Key Structural Features of Selected Compounds
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- The piperidine ring in this compound enhances lipophilicity (LogP = 1.98) compared to ethyl 2-(piperidin-4-yl)acetate (LogP = 0.89), likely due to the longer pentanoate chain .
- MEP-FUBINACA’s indazole-fluorophenyl substituents drastically increase molecular weight and LogP, reducing aqueous solubility .
- Methyl (2S,3S)-3-methyl-2-(methylamino)pentanoate exhibits high water solubility (>50 mg/mL), attributed to its polar methylamino group and compact structure .
Biological Activity
2-Aminomethyl-3-(3-trifluoromethyl-phenyl)-propionic acid is a compound of interest due to its unique structural features, particularly the trifluoromethyl group, which enhances its biological activity. This article reviews the biological activity of this compound, focusing on its anti-inflammatory and potential anticancer properties, supported by various research findings and case studies.
Chemical Structure and Properties
The compound's chemical formula is , characterized by a trifluoromethyl group attached to a phenyl ring. This structure is significant for its interaction with biological targets due to the electron-withdrawing nature of the trifluoromethyl group, which can influence the compound's pharmacodynamics and pharmacokinetics.
Anti-Inflammatory Activity
Recent studies have demonstrated the anti-inflammatory properties of 2-Aminomethyl-3-(3-trifluoromethyl-phenyl)-propionic acid. The compound was evaluated for its ability to inhibit nitric oxide (NO) secretion in LPS-induced RAW264.7 macrophages, a standard model for studying inflammation.
-
Experimental Setup :
- RAW264.7 cells were pre-treated with either 30 μM of Pyrrolidine dithiocarbamate (PDTC) or 6.0 μM of the title compound for 2 hours.
- Following this, cells were treated with LPS (1.0 μg/mL) for 22 hours.
- NO levels were measured using an ELISA kit.
- Results :
Comparative Analysis of Biological Activities
The following table summarizes various compounds with similar structures and their biological activities:
Case Studies
- Case Study on Inhibition of Pro-inflammatory Cytokines :
- Fragment-Based Drug Discovery :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
